molecular formula C17H20O3 B1220784 Methallenestrilphenol CAS No. 15372-37-9

Methallenestrilphenol

Cat. No. B1220784
CAS RN: 15372-37-9
M. Wt: 272.34 g/mol
InChI Key: OKLBSPJQRWHBMY-UHFFFAOYSA-N
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Description

N-3-(6-Hydroxy-2-naphthyl)-2,2-dimethylpentanoic acid is a member of naphthols.

Scientific Research Applications

  • Biomedical and Biosensing Applications of 2D Materials : Research by Rohaizad et al. (2020) discusses the use of two-dimensional (2D) materials, including carbon nitrides and boron nitrides, in various biomedical applications like biosensors, therapeutic agents, and environmental monitoring. These materials exhibit unique chemical, physical, and optical properties that make them suitable for drug delivery and phototherapy, indicating potential areas where Methallenestrilphenol could be investigated (Rohaizad et al., 2020).

  • Catalysis and Polymerization : Heinicke et al. (2003) describe the synthesis of methallylnickel 2-diorganophosphanylphenolates and their application in ethylene polymerization. This indicates the potential of utilizing similar compounds in catalyst formation and polymerization processes, which could be relevant for research into Methallenestrilphenol (Heinicke et al., 2003).

  • Emerging Monoelemental 2D Materials (Xenes) in Biomedicine : Tao et al. (2019) discuss the emergence of novel 2D monoelemental materials (Xenes) and their potential in biomedicine, including biosensors, bioimaging, and therapeutic delivery. The unique properties of Xenes could inform research into Methallenestrilphenol, especially regarding its possible applications in medical and technological fields (Tao et al., 2019).

properties

CAS RN

15372-37-9

Product Name

Methallenestrilphenol

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

3-(6-hydroxynaphthalen-2-yl)-2,2-dimethylpentanoic acid

InChI

InChI=1S/C17H20O3/c1-4-15(17(2,3)16(19)20)13-6-5-12-10-14(18)8-7-11(12)9-13/h5-10,15,18H,4H2,1-3H3,(H,19,20)

InChI Key

OKLBSPJQRWHBMY-UHFFFAOYSA-N

SMILES

CCC(C1=CC2=C(C=C1)C=C(C=C2)O)C(C)(C)C(=O)O

Canonical SMILES

CCC(C1=CC2=C(C=C1)C=C(C=C2)O)C(C)(C)C(=O)O

Other CAS RN

17660-00-3
20664-58-8
65118-81-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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